molecular formula C16H28N2O4 B2761598 Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate CAS No. 2253638-54-7

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate

Cat. No.: B2761598
CAS No.: 2253638-54-7
M. Wt: 312.41
InChI Key: KRZLFUQIKIQBGY-UHFFFAOYSA-N
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Description

    Reagents: Tert-butyl chloroformate, base (e.g., triethylamine)

    Reaction: Esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.

Safety and Hazards

The safety data sheet for this compound indicates that it should be handled with care. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Piperidine derivatives, including Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate, continue to be of interest in pharmaceutical research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with a piperidine derivative

  • Step 1: Synthesis of Pyrrolidine Intermediate

      Reagents: 3-methoxycarbonylpyrrolidine, suitable base (e.g., sodium hydride)

      Conditions: Solvent (e.g., tetrahydrofuran), temperature control (0-25°C)

      Reaction: Deprotonation of 3-methoxycarbonylpyrrolidine followed by nucleophilic substitution.

  • Step 2: Coupling with Piperidine Derivative

      Reagents: Piperidine derivative, coupling agent (e.g., EDCI, HOBt)

      Conditions: Solvent (e.g., dichloromethane), room temperature

      Reaction: Formation of an amide bond between the pyrrolidine intermediate and the piperidine derivative.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the pyrrolidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Alkyl halides in the presence of a base (e.g., sodium hydride), solvent (e.g., DMF), room temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-methoxycarbonylpyrrolidin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrolidine and piperidine rings This structural arrangement provides distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)22-14(20)18-9-5-12(6-10-18)16(13(19)21-4)7-8-17-11-16/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLFUQIKIQBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCNC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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